tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
- The compound is a spirocyclic oxindole analogue.
- Spirocyclic compounds have gained attention due to their diverse biological activities, including interactions with various receptors.
- Our focus is on 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid (referred to as compound 1).
Preparation Methods
- The synthesis involves several steps:
- Start with ethyl 4-aminobenzoate (2).
- Sequentially treat it with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine.
- Follow with dilute hydrochloric acid to obtain substituted 3-methylthiooxindole (3).
- Reductive desulfurization of 3 yields the target compound 1.
- This route is scalable without chromatographic purification .
Chemical Reactions Analysis
- Compound 1 can undergo various reactions:
- Dianion alkylation during cyclization of ethyl 2-oxindoline-5-carboxylate (4).
- N-demethylation of the resulting spirocyclic oxindoleethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate (5).
- Common reagents include tert-butyl hypochlorite, ethyl (methylthio) acetate, and Raney Ni.
Scientific Research Applications
- Chemistry: Potential as a building block for drug discovery.
- Biology: Interactions with receptors, possibly affecting growth hormone secretion, neurokinins, oxytocin, and more.
- Medicine: Investigate therapeutic applications.
- Industry: Explore its role in drug development.
Mechanism of Action
- Further research is needed, but understanding its molecular targets and pathways will be crucial.
- Investigate how it exerts its effects in biological systems.
Comparison with Similar Compounds
- Highlight its uniqueness compared to other spirocyclic compounds.
- Similar compounds may include other spirooxindoles or related structures.
Remember that this compound’s potential lies in its diverse applications, and further studies will uncover its full impact
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 6-formyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)13-5-4-12(11-21)10-14(13)19-15(18)22/h4-5,10-11H,6-9H2,1-3H3,(H,19,22) |
InChI Key |
AFQQWYGQKDRWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C=O)NC2=O |
Origin of Product |
United States |
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